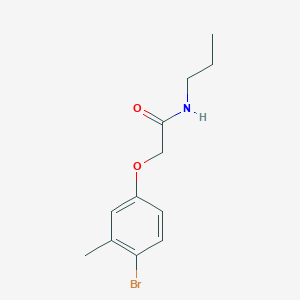![molecular formula C21H21ClN4O B4937464 2-{4-[3-(4-chlorophenoxy)benzyl]-1-piperazinyl}pyrimidine](/img/structure/B4937464.png)
2-{4-[3-(4-chlorophenoxy)benzyl]-1-piperazinyl}pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{4-[3-(4-chlorophenoxy)benzyl]-1-piperazinyl}pyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives. It has gained significant attention in the field of medicinal chemistry due to its potential application in drug development.
作用机制
The mechanism of action of 2-{4-[3-(4-chlorophenoxy)benzyl]-1-piperazinyl}pyrimidine involves its binding to the active site of the target enzyme or receptor. This results in the inhibition of the enzyme or receptor activity, which leads to a decrease in the levels of the neurotransmitters associated with the disorder. For example, the inhibition of MAO activity leads to an increase in the levels of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine, which are associated with the treatment of depression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the target enzyme or receptor. For example, the inhibition of dopamine receptors leads to a decrease in the levels of dopamine, which is associated with the treatment of schizophrenia. The inhibition of MAO activity leads to an increase in the levels of monoamine neurotransmitters, which are associated with the treatment of depression.
实验室实验的优点和局限性
The advantages of using 2-{4-[3-(4-chlorophenoxy)benzyl]-1-piperazinyl}pyrimidine in lab experiments include its potent inhibitory activity against various enzymes and receptors, its potential application in drug development, and its availability in the market. However, the limitations include its high cost, potential toxicity, and the need for further studies to determine its safety and efficacy.
未来方向
The future directions for the research on 2-{4-[3-(4-chlorophenoxy)benzyl]-1-piperazinyl}pyrimidine include the identification of new target enzymes and receptors, the optimization of its chemical structure to improve its potency and selectivity, and the evaluation of its safety and efficacy in preclinical and clinical trials. Additionally, the development of new synthetic routes and the exploration of its potential application in other therapeutic areas, such as cancer and infectious diseases, are also areas of interest.
Conclusion:
In conclusion, this compound is a promising chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential application in drug development. Its potent inhibitory activity against various enzymes and receptors, including the MAO enzyme, dopamine receptor, and serotonin receptor, makes it a promising candidate for the treatment of various neurological and psychiatric disorders. However, further studies are needed to determine its safety and efficacy, and to optimize its chemical structure for improved potency and selectivity.
合成方法
The synthesis of 2-{4-[3-(4-chlorophenoxy)benzyl]-1-piperazinyl}pyrimidine involves the reaction of 4-chlorobenzylamine, 3-(4-chlorophenoxy)benzaldehyde, and 2-chloro-6-(trichloromethyl)pyrimidine in the presence of a base catalyst. The reaction proceeds through a nucleophilic substitution reaction, which results in the formation of the desired product.
科学研究应用
2-{4-[3-(4-chlorophenoxy)benzyl]-1-piperazinyl}pyrimidine has been extensively studied for its potential application in drug development. It has been shown to exhibit potent inhibitory activity against various enzymes and receptors, including the monoamine oxidase (MAO) enzyme, dopamine receptor, and serotonin receptor. This makes it a promising candidate for the treatment of various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia.
属性
IUPAC Name |
2-[4-[[3-(4-chlorophenoxy)phenyl]methyl]piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O/c22-18-5-7-19(8-6-18)27-20-4-1-3-17(15-20)16-25-11-13-26(14-12-25)21-23-9-2-10-24-21/h1-10,15H,11-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGBRVPXHREWSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=C(C=C3)Cl)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N'-[5-(1,3-benzoxazol-2-yl)-1,3-phenylene]dibenzamide](/img/structure/B4937393.png)
![4-methoxy-2-{[4-(2-nitrobenzyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B4937401.png)
![2-chloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-iodobenzamide](/img/structure/B4937409.png)
![5-({[4-(benzylamino)-3-nitrophenyl]sulfonyl}amino)isophthalic acid](/img/structure/B4937417.png)
![N-{[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-phenylethanamine](/img/structure/B4937423.png)
![4-{3-[butyl(methyl)amino]butyl}phenol](/img/structure/B4937436.png)
![1-[4-(4-fluorophenoxy)butoxy]-2-methoxy-4-methylbenzene](/img/structure/B4937443.png)
![5-[(2,6-dimethylphenoxy)methyl]-N-(2-methyl-2-propen-1-yl)-3-isoxazolecarboxamide](/img/structure/B4937455.png)

![ethyl 1-[4-(benzyloxy)benzyl]-3-piperidinecarboxylate](/img/structure/B4937484.png)
![N-ethyl-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4937490.png)
![4-methoxy-N-{[(6-methyl-1,3-benzothiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B4937497.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-1-naphthamide](/img/structure/B4937501.png)